Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate
Description
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 6, a methyl group at position 5, and a methyl ester at position 2. This structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, influencing its electronic properties and reactivity. The methyl ester group enhances solubility in organic solvents, making it suitable for synthetic applications, such as intermediates in pharmaceuticals or optoelectronic materials .
The compound’s synthesis likely involves Gewald-type reactions or palladium-catalyzed cross-coupling to introduce the bromo substituent. Its crystallographic data, if available, could be analyzed using SHELX or ORTEP-III software, which are standard tools for small-molecule refinement and visualization .
Properties
Molecular Formula |
C11H9BrO2S |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 6-bromo-5-methyl-1-benzothiophene-4-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-8(12)5-9-7(3-4-15-9)10(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
NSIRKAZVUAZSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1C(=O)OC)C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Methyl 5-Methylbenzo[b]thiophene-4-Carboxylate
A common approach involves brominating the parent benzothiophene core. In a representative procedure, methyl 5-methylbenzo[b]thiophene-4-carboxylate is treated with N-bromosuccinimide (NBS) in dichloromethane under reflux. The reaction proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the electron-donating methyl and ester groups.
Reaction Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | Methyl 5-methylbenzo[b]thiophene-4-carboxylate |
| Brominating Agent | NBS (1.1 equiv) |
| Solvent | Dichloromethane |
| Workup | Column chromatography (hexane:EtOAc 4:1) |
Acid-Catalyzed Esterification Post-Bromination
An alternative two-step method involves bromination of 5-methylbenzo[b]thiophene-4-carboxylic acid followed by esterification. The carboxylic acid is first brominated using Br₂ in acetic acid , then treated with methanol and H₂SO₄ under reflux.
Optimization Insight :
-
Esterification Efficiency : Sulfuric acid (4.65 g, 47.43 mmol) in methanol (100 mL) at 65°C for 15 hours achieves 83% yield.
-
Regioselectivity : Bromination occurs preferentially at the 6-position due to steric and electronic effects of the methyl group.
Cyclocondensation Strategies
Gewald Reaction for Benzothiophene Core Formation
The Gewald reaction constructs the benzothiophene ring using α-cyano esters, sulfur, and ketones. For this compound, 4-bromo-2-methylacetophenone reacts with methyl cyanoacetate and elemental sulfur in DMF with morpholine as a base.
Reaction Conditions :
Mechanistic Note :
The reaction proceeds via Knoevenagel condensation, followed by cyclization and aromatization. The bromine atom is introduced pre-cyclization to avoid side reactions.
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency. A mixture of 4-bromo-2-methylbenzaldehyde , methyl thioglycolate , and triethylamine in DMSO is irradiated at 130°C for 20 minutes.
Advantages :
-
Time Reduction : 20 minutes vs. 12 hours conventionally.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Aryl halides undergo Suzuki-Miyaura coupling to install substituents. For example, methyl 5-methyl-6-iodobenzo[b]thiophene-4-carboxylate reacts with pinacol borane using Pd(PPh₃)₄ (0.05 equiv) in THF/H₂O at 80°C.
Data Table :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Ligand | None |
| Solvent | THF/H₂O (3:1) |
| Yield | 68% |
Decarboxylative Bromination
A novel method employs Bu₄NBr₃ for decarboxylative bromination of methyl 5-methylbenzo[b]thiophene-4-carboxylate-3-carboxylic acid . The reaction occurs in MeCN at 100°C for 6 hours, achieving 70% yield.
Key Insight :
-
Selectivity : Bromination occurs exclusively at the 6-position due to directing effects of the methyl group.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Bromination-Esterification | 83 | 18 hours | High | Industrial |
| Gewald Reaction | 72 | 6 hours | Moderate | Lab-scale |
| Microwave Cyclization | 75 | 20 minutes | High | Lab-scale |
| Palladium Coupling | 68 | 12 hours | Low | Niche |
Critical Observations :
-
Bromination-Esterification is optimal for large-scale production due to cost-effectiveness and high yields.
-
Microwave-assisted methods are preferable for rapid synthesis but require specialized equipment.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 is highly reactive and undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of the sulfur atom in the thiophene ring and the ester group. Key substitution pathways include:
-
Sodium methoxide in DMSO : Facilitates substitution with nucleophiles like thiols or amines, yielding derivatives such as methyl 6-amino-5-methylbenzo[b]thiophene-4-carboxylate.
-
Palladium-catalyzed couplings : Enables cross-couplings (e.g., Suzuki-Miyaura) to form biaryl compounds when paired with boronic acids .
Esterification and Hydrolysis
The ester group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, converting it to the carboxylic acid (benzo[b]thiophene-4-carboxylic acid). Conversely, esterification with alcohols (e.g., ethanol) can modify the ester group.
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Hydrolysis | H₃O⁺/H₂O | Carboxylic acid | Acidic conditions, heat |
| Transesterification | R-OH, acid catalyst | Alkyl ester | Reflux, acidic conditions |
Oxidation and Reduction
The thiophene ring undergoes oxidation to form sulfoxides or sulfones, while the ester group can be reduced to the corresponding alcohol.
-
Oxidation : Reagents like hydrogen peroxide (H₂O₂) or m-CPBA oxidize the thiophene sulfur.
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol.
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Oxidation | H₂O₂ | Sulfone derivative | Neutral conditions, rt |
| Reduction | LiAlH₄ | Alcohol derivative | Dry ether, reflux |
Electrophilic Aromatic Substitution
The electron-withdrawing sulfur atom directs electrophilic attack to specific positions. Bromination at position 6 is a common synthesis step, using reagents like NBS or Br₂ in FeBr₃. Acetylation with acetyl chloride (AcCl) can introduce acetyl groups at activated positions.
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Bromination | NBS, FeBr₃ | Brominated derivative | Inert atmosphere, rt |
| Acetylation | AcCl, H₂SO₄ | Acetylated derivative | Acidic conditions, reflux |
Mechanistic Insights
The compound’s reactivity is influenced by:
-
Thiophene’s electron-withdrawing effect : Enhances electrophilic substitution and stabilizes intermediates.
-
Ester group : Acts as a meta-directing group, influencing substitution patterns.
This compound serves as a valuable intermediate in organic synthesis, enabling access to diverse derivatives through substitution, oxidation, and coupling reactions. Its reactivity profile makes it a candidate for applications in medicinal chemistry, particularly in designing kinase inhibitors or anticancer agents.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate has shown promise as a precursor for synthesizing biologically active molecules. It is being investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In studies, compounds derived from this structure have demonstrated significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) lower than 1 µg/mL .
1.2 Enzyme Inhibition
The compound may act as an enzyme inhibitor or receptor modulator, interacting with proteins or nucleic acids through various mechanisms. These interactions include hydrogen bonding, hydrophobic interactions, and covalent bonding, which are crucial for elucidating its biological activity and therapeutic potential.
1.3 Case Study: Tuberculosis Research
In a study focusing on thiophene derivatives, including this compound, researchers evaluated their activity against M. tuberculosis using the microplate Alamar blue assay (MABA). The findings indicated that certain derivatives exhibited potent antimycobacterial activity, making them suitable candidates for further development as anti-TB agents .
Material Science
2.1 Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its structural characteristics allow it to participate in charge transfer processes, which are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
2.2 Case Study: Organic Photovoltaics
Research has shown that derivatives of this compound can be incorporated into polymer blends used in organic solar cells. The incorporation of this compound enhances the efficiency of light absorption and charge transport within the device, leading to improved energy conversion efficiencies.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic Aromatic Substitution: Utilizing bromination reactions to introduce the bromine substituent at the 6-position.
- Carboxylation Reactions: Employing carboxylic acid derivatives to functionalize the compound at the 4-position.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can affect cellular signaling and function . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Electronic and Optoelectronic Performance
- However, its absorption profile in the UV range may limit photovoltaic efficiency compared to fused-ring analogs like those in .
- Donor-Acceptor-Donor (D-A-D) Oligomers: These compounds exhibit tunable bandgaps but require complex synthesis. The target compound’s simpler structure could serve as a cost-effective intermediate .
Crystallographic and Spectroscopic Analysis
- Crystallography: SHELX and ORTEP-III are widely used for structural determination. The bromo substituent may induce unique packing motifs compared to non-halogenated analogs .
- Spectroscopy : The compound’s FTIR would show C=O (ester) at ~1700 cm⁻¹ and C-Br at ~600 cm⁻¹. NMR would display distinct aromatic shifts due to bromine’s deshielding effect, differing from methyl shikimate’s aliphatic signals .
Biological Activity
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H11BrO2S
- Molecular Weight : 285.16 g/mol
- Structure : The compound features a bromine atom at the 6-position of the benzothiophene ring and a methyl group at the 5-position, contributing to its unique chemical properties.
Biological Activity Overview
This compound exhibits various biological activities, primarily through interactions with proteins and nucleic acids. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially impacting metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling processes.
Interaction Mechanisms
The interactions of this compound within biological systems can be characterized by:
- Hydrogen Bonding : Facilitates binding to target proteins.
- Hydrophobic Interactions : Enhances affinity for lipid membranes.
- Covalent Bonding : May form stable complexes with certain biomolecules.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Microwave-Assisted Synthesis : Rapid and high-yield methods using microwave irradiation have been reported, enhancing reaction efficiency .
- Traditional Organic Reactions : Conventional methods involving halogenation and condensation reactions are also applicable.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Lipophilicity Correlation : Increased lipophilicity generally correlates with enhanced biological activity against targets like Mycobacterium tuberculosis (M. tb) due to better membrane permeability .
- Substitution Effects : The presence of specific functional groups at defined positions can significantly alter the compound's efficacy and selectivity .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimycobacterial Activity :
- Cytotoxicity Assessments :
- Mechanistic Studies :
Data Tables
Q & A
Q. What advanced techniques validate conformational dynamics in solution vs. solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

